Divergent Halogen Elimination Resistance
4-Fluoromuconolactone is uniquely resistant to spontaneous dehalogenation. Under identical enzymatic formation conditions, muconate cycloisomerases catalyze a dehalogenation reaction only on chloro- and bromo-substituted substrates, not on the fluorinated version [1]. This results in 4-fluoromuconolactone as the sole major stable product, whereas the chloro analog rapidly undergoes non-enzymatic conversion to a trans-dienelactone [1].
| Evidence Dimension | Spontaneous Dehalogenation |
|---|---|
| Target Compound Data | + (Stable lactone) |
| Comparator Or Baseline | - (Chloro- and bromo-substituted substrates undergo dehalogenation during cycloisomerization) |
| Quantified Difference | Toggle switch: on vs. off |
| Conditions | Enzymatic cycloisomerization of 3-halo-cis,cis-muconates by muconate and dichloromuconate cycloisomerases from Alcaligenes eutrophus and Pseudomonas cepacia. |
Why This Matters
This is essential for researchers needing a stable halomuconolactone substrate to isolate the cycloisomerase mechanism, as the chloro analog is intrinsically unstable.
- [1] Schlömann, M., Fischer, P., Schmidt, E., & Knackmuss, H. J. (1990). Enzymatic formation, stability, and spontaneous reactions of 4-fluoromuconolactone, a metabolite of the bacterial degradation of 4-fluorobenzoate. *Journal of Bacteriology*, 172(9), 5119–5129. View Source
